molecular formula C12H10Cl2N2O B2818495 5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 339009-11-9

5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2818495
CAS No.: 339009-11-9
M. Wt: 269.13
InChI Key: CHAJSJZVWTXBIU-UHFFFAOYSA-N
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Description

5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C12H10Cl2N2O It is known for its unique structure, which includes an amino group, a dichlorophenyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 2-pyridone in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridinone compounds.

Scientific Research Applications

5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-[(3,4-dichlorophenyl)methyl]-2-pyridone
  • 3,4-Dichlorobenzylamine
  • 2-Amino-3,4-dichlorobenzyl alcohol

Uniqueness

5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and dihydropyridinone ring make it particularly interesting for medicinal chemistry applications, as these features can enhance binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

5-amino-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-10-3-1-8(5-11(10)14)6-16-7-9(15)2-4-12(16)17/h1-5,7H,6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAJSJZVWTXBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=CC2=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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